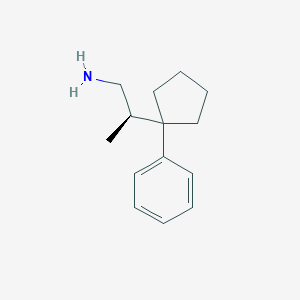
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s for use as a surgical anesthetic. However, due to its potent psychoactive effects, it was soon discontinued for medical use and became a popular recreational drug in the 1960s and 1970s. Despite its illegal status, PCP is still used today for its hallucinogenic and dissociative effects.
作用機序
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in learning and memory. By blocking this receptor, this compound disrupts the normal functioning of the brain, leading to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It also blocks the reuptake of serotonin, leading to its hallucinogenic effects. This compound can cause a range of physical symptoms, including increased heart rate, elevated blood pressure, and respiratory depression.
実験室実験の利点と制限
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for investigating the role of this receptor in the brain. However, this compound also has several limitations. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse, which can make it difficult to control in a laboratory setting.
将来の方向性
There are several future directions for research on (2R)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of interest is the development of new drugs that target the NMDA receptor, as this receptor plays a key role in a range of neurological and psychiatric disorders. Another area of interest is the development of new animal models of psychiatric disorders that can be used to investigate the underlying neurobiological mechanisms. Finally, there is a need for further research on the long-term effects of this compound use, as this drug has been associated with a range of negative health outcomes.
合成法
The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to produce the intermediate 1-(1-phenylcyclohexyl)propan-1-ol. This intermediate is then reacted with hydrochloric acid and sodium cyanide to produce the final product, this compound.
科学的研究の応用
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has been extensively studied for its effects on the central nervous system. It has been used as a research tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in the brain, as it acts as a non-competitive antagonist of this receptor. This compound has also been used in animal models of schizophrenia and other psychiatric disorders to investigate the underlying neurobiological mechanisms.
特性
IUPAC Name |
(2R)-2-(1-phenylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGGLKGKKBCX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
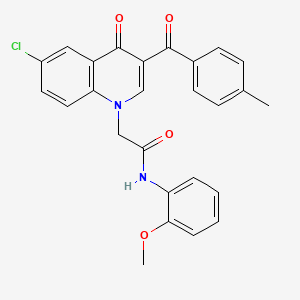
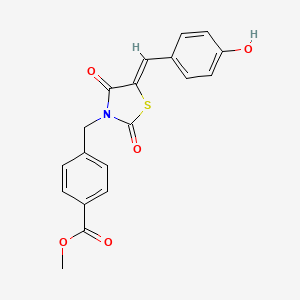
![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)

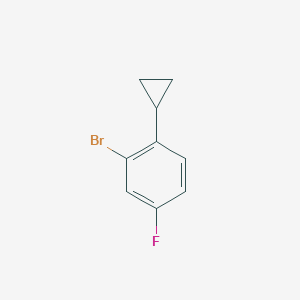
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
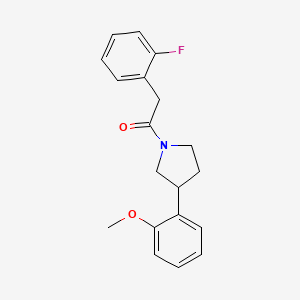
![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)

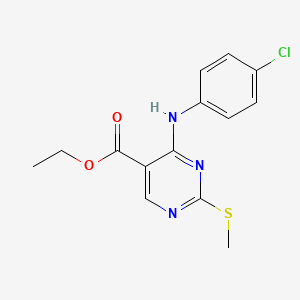
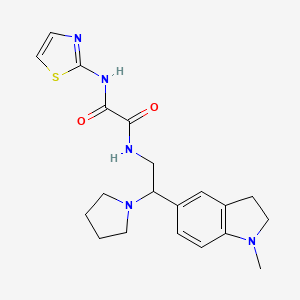
![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)
